4-Iodoazobenzene
Overview
Description
4-Iodoazobenzene is an organic compound characterized by the presence of an iodine atom attached to the para position of the azobenzene molecule. Azobenzenes are well-known for their photoresponsive properties, which make them valuable in various scientific and industrial applications. The unique structure of this compound allows it to undergo photoisomerization, making it a versatile compound in the field of material science and photochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodoazobenzene typically involves the diazotization of 4-iodoaniline followed by azo coupling with nitrosobenzene. The reaction is carried out in glacial acetic acid, and the product is purified through column chromatography . Another method involves the Pd(II)-catalyzed coupling of C-H bonds of carboxamides with iodoazobenzenes, which provides a direct route to functionalized azobenzene derivatives .
Industrial Production Methods: Industrial production of this compound may utilize scalable methods such as the diazotization-iodination of aromatic amines using reusable polymeric diazotization agents. This method is convenient and yields high amounts of the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Iodoazobenzene undergoes various chemical reactions, including:
Isomerization: The compound can switch between trans and cis isomers upon exposure to UV light.
Substitution Reactions: It can participate in Pd-catalyzed cross-coupling reactions to form biaryl motifs and other functionalized azobenzenes.
Common Reagents and Conditions:
Isomerization: UV light is commonly used to induce the trans-cis isomerization.
Substitution: Palladium catalysts and appropriate ligands are used in cross-coupling reactions.
Major Products:
Isomerization: The major products are the trans and cis isomers of this compound.
Substitution: Functionalized azobenzene derivatives with various substituents depending on the coupling partners used.
Scientific Research Applications
4-Iodoazobenzene has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism by which 4-Iodoazobenzene exerts its effects is through photoisomerization. Upon exposure to UV light, the compound undergoes a structural change from the trans isomer to the cis isomer. This change affects the compound’s electronic distribution and its interaction with other molecules. The isomerization process can be reversed by exposure to visible light or thermal relaxation .
Comparison with Similar Compounds
4-Nitro-4’-iodoazobenzene: Similar in structure but contains a nitro group, which affects its electronic properties and reactivity.
Bis[4-(phenylazo)phenyl]amine: A multi-azobenzene compound with different photochemical properties.
Uniqueness: 4-Iodoazobenzene is unique due to the presence of the iodine atom, which enhances its reactivity in cross-coupling reactions and its photoresponsive behavior. This makes it a valuable compound for developing advanced materials and studying photoinduced processes.
Properties
IUPAC Name |
(4-iodophenyl)-phenyldiazene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9IN2/c13-10-6-8-12(9-7-10)15-14-11-4-2-1-3-5-11/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZGGOXVHDTXWIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30280237 | |
Record name | 4-Iodoazobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30280237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6639-27-6 | |
Record name | 4-Iodoazobenzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16042 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Iodoazobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30280237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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